molecular formula C20H15ClN6O2 B2817762 3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847384-71-8

3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2817762
CAS No.: 847384-71-8
M. Wt: 406.83
InChI Key: ADUMWTGFHZNHDG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound It features a triazolopyrimidine core, which is a fused ring system combining triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic synthesis. The process starts with the preparation of the triazolopyrimidine core, followed by the introduction of the 3-chlorophenyl and indolin-1-yl-2-oxoethyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its interactions with various biological targets.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 3-(4-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • 3-(3-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

What sets 3-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one apart is its specific substitution pattern, which can confer unique biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2/c21-14-5-3-6-15(10-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUMWTGFHZNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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